3,3-Diethylpentane-2,4-dione

Coordination Chemistry Metal Extraction Ligand Design

3,3-Diethylpentane-2,4-dione (CAS 15119-66-1) is a 3,3-dialkyl-substituted β-diketone with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol. Its key physical properties include a boiling point of 211.8°C at 760 mmHg and a density of 0.911 g/cm³.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 15119-66-1
Cat. No. B078193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Diethylpentane-2,4-dione
CAS15119-66-1
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCCC(CC)(C(=O)C)C(=O)C
InChIInChI=1S/C9H16O2/c1-5-9(6-2,7(3)10)8(4)11/h5-6H2,1-4H3
InChIKeyAVNABQMXUUJVKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Diethylpentane-2,4-dione (CAS 15119-66-1): Core Physical and Chemical Baseline Data for Procurement Specification


3,3-Diethylpentane-2,4-dione (CAS 15119-66-1) is a 3,3-dialkyl-substituted β-diketone with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . Its key physical properties include a boiling point of 211.8°C at 760 mmHg and a density of 0.911 g/cm³ [1]. The compound possesses a LogP value of 1.97, indicating moderate lipophilicity . It is primarily utilized as a specialized ligand in coordination chemistry and as a synthetic intermediate, where the steric bulk of the gem-diethyl substitution at the 3-position is a defining structural feature .

Why 3,3-Diethylpentane-2,4-dione Cannot Be Replaced by Common β-Diketones Like Acetylacetone


The gem-diethyl substitution at the 3-position of 3,3-diethylpentane-2,4-dione fundamentally differentiates it from ubiquitous, unsubstituted β-diketones like acetylacetone (Hacac). This steric bulk prevents the tautomerization to the enol form that is characteristic of Hacac, thereby eliminating the ligand's capacity for hydrogen bond acidity [1]. More critically, 3-substituted β-diketones are reported to exhibit significant instability in aqueous solution, a limitation not observed for 1- and 5-substituted analogs [2]. This combination of altered hydrogen bonding, modified solution stability, and enforced keto-predominance means the compound's behavior in metal extraction, catalysis, or as a synthetic building block cannot be predicted or replicated by simpler, planar β-diketone alternatives.

Quantitative Differentiation of 3,3-Diethylpentane-2,4-dione vs. β-Diketone Comparators: Evidence-Based Procurement Metrics


Elimination of Hydrogen Bond Acidity Relative to Fluorinated β-Diketones

3,3-Diethylpentane-2,4-dione, as a 3,3-dialkyl-substituted β-diketone, possesses substantial hydrogen bond basicity (due to carbonyl groups) but completely lacks hydrogen bond acidity [1]. This contrasts sharply with fluorinated analogs such as 1,1,1-trifluoropentane-2,4-dione and hexafluoropentan-2,4-dione, which exhibit significant hydrogen bond acidities [1]. The absence of acidic protons alters solvation and intermolecular interactions in non-aqueous media.

Coordination Chemistry Metal Extraction Ligand Design

Aqueous Solution Instability of 3-Substituted vs. 1-/5-Substituted β-Diketones

Studies on substituted pentane-2,4-diones have established a clear structure-stability relationship: 3-substituted compounds are unstable in aqueous solution, whereas 1- and 5-substituted compounds are stable [1]. This class-level property is directly applicable to 3,3-diethylpentane-2,4-dione, indicating that it will degrade in aqueous environments where other β-diketones would remain intact.

Aqueous Chemistry Ligand Stability Metal Complexation

Intrinsic Reactivity in Pt(II)-Catalyzed Hydroalkylation Compared to β-Ketoesters

In dicationic platinum(II)-catalyzed hydroalkylation of olefins, β-diketones demonstrate intrinsically higher reactivity than β-ketoesters . However, a unique inhibitory effect is observed specifically for the β-diketone (pentane-2,4-dione) with a platinum catalyst . This suggests that 3,3-diethylpentane-2,4-dione, as a β-diketone, may offer faster reaction rates than corresponding β-ketoesters but requires careful evaluation of catalyst compatibility to avoid inhibition.

Homogeneous Catalysis C-C Bond Formation Reaction Kinetics

Procurement-Grade Purity and Physical State: Vendor Technical Baseline

Commercially available 3,3-diethylpentane-2,4-dione is typically offered with a purity specification of ≥95% . The compound is a liquid at ambient temperature, with a reported boiling point of 211.8°C at 760 mmHg and a flash point of 75.8°C . This physical state contrasts with some solid, crystalline β-diketone derivatives and informs handling and storage requirements.

Sourcing Quality Control Material Specification

Recommended Application Scenarios for 3,3-Diethylpentane-2,4-dione Based on Verified Differentiation


Non-Aqueous Metal Extraction Systems Requiring a Non-Acidic Ligand

For liquid-liquid extraction processes in anhydrous organic solvents where hydrogen bond acidity is detrimental to phase transfer or metal selectivity, 3,3-diethylpentane-2,4-dione is a suitable candidate. Its lack of hydrogen bond acidity, as described in Section 3, distinguishes it from fluorinated β-diketones and allows it to function as a pure hydrogen bond acceptor [1]. Its application in such a system leverages its unique solvation characteristics relative to common alternatives.

Development of Homogeneous Catalysts with Specific Reactivity-Inhibition Profiles

In the development of platinum- or palladium-catalyzed C-C bond forming reactions like hydroalkylation, 3,3-diethylpentane-2,4-dione can serve as a model nucleophile. The evidence suggests it will be intrinsically more reactive than a β-ketoester, but the system must be evaluated for the potential of catalyst inhibition . This compound is therefore useful for fundamental studies comparing nucleophile classes (diketone vs. ketoester) under identical catalytic conditions to map reactivity trends.

Synthesis of Sterically Congested Coordination Complexes in Anhydrous Media

Given the aqueous instability common to 3-substituted β-diketones, the primary application for 3,3-diethylpentane-2,4-dione in coordination chemistry is under strictly anhydrous conditions [2]. Its gem-diethyl substitution imparts significant steric bulk, which can enforce unusual coordination geometries or metal-to-ligand stoichiometries that are inaccessible with planar, unsubstituted ligands like acetylacetone. This application directly capitalizes on the structural feature that makes it both unique and unsuitable for aqueous work.

Building Block for Further Functionalization via Keto-Reactivity

As a diketone that predominantly exists in the keto form (a consequence of its 3,3-disubstitution pattern), 3,3-diethylpentane-2,4-dione is a versatile intermediate for organic synthesis . Its carbonyl groups are readily available for condensation reactions (e.g., forming heterocycles) or other nucleophilic additions without the complication of competing enol chemistry. This makes it a more predictable and controllable building block for constructing complex molecular architectures compared to enolizable β-diketones.

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